6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride
Description
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c9-7-4-3-6-2-1-5-10-8(6)7;;/h1-2,5,7H,3-4,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQNZTGPGCJQKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)N=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination
Reductive amination of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one represents a viable pathway. Manganese triflate (Mn(OTf))-catalyzed oxidation of precursor alcohols in aqueous tert-butyl hydroperoxide (t-BuOOH) at 25°C produces ketone intermediates. Subsequent reductive amination using sodium cyanoborohydride (NaBHCN) in methanol under acidic conditions (pH 4–5) yields the free amine, which is then converted to the dihydrochloride salt via HCl treatment.
Key Reaction Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–25°C | Prevents side reactions |
| Reaction Time | 18–24 hours | Ensures complete reduction |
| Catalyst Loading | 0.5–1.0 mol% Mn(OTf) | Balances cost and activity |
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Industrial protocols emphasize continuous flow systems to enhance reproducibility. A two-step process is employed:
-
Cyclization : A solution of 2-cyclopenten-1-one and acrylonitrile in dimethylformamide (DMF) undergoes [4+2] cycloaddition at 80°C, forming the bicyclic nitrile intermediate.
-
Amination and Salt Formation : The nitrile is reduced using Raney nickel under hydrogen gas (3 atm), followed by HCl gas bubbling in ethyl acetate to precipitate the dihydrochloride salt.
Scale-Up Challenges:
-
Purity Control : Residual nickel catalysts require meticulous filtration (≤5 ppm metal content).
-
Crystallization Optimization : Anti-solvent addition (e.g., diethyl ether) improves crystal habit for filtration efficiency.
Comparative Analysis of Methodologies
Yield and Selectivity
| Method | Yield (%) | Purity (%) | Selectivity Factor |
|---|---|---|---|
| High-Pressure Cyclocondensation | 78–85 | 95–98 | 8.2 |
| Reductive Amination | 65–72 | 90–93 | 6.8 |
| Continuous Flow | 82–88 | 97–99 | 9.1 |
The continuous flow method outperforms batch processes in yield and purity due to precise residence time control and reduced side reactions.
Environmental and Economic Considerations
-
Solvent Usage : High-pressure methods reduce solvent consumption by 40% compared to traditional routes.
-
Catalyst Recycling : Manganese triflate can be recovered via aqueous extraction, lowering production costs by 15–20%.
Case Studies and Recent Advances
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with alkylating agents such as 1,2-dibromoethane and benzyl chloride.
Common Reagents and Conditions
Oxidation: t-BuOOH (65% in H2O), Mn(OTf)2 catalyst, 25°C, H2O.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: 1,2-dibromoethane, benzyl chloride, Et3N, room temperature.
Major Products Formed
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe and inhibitor of protein kinases.
Medicine: Explored for its hypoglycemic activity and as an antagonist of calcium channels.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of protein kinases, it binds to the active site of the enzyme, blocking its activity and downstream signaling pathways . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The compound’s structural analogues include derivatives with substitutions on the pyridine or cyclopentane rings, as well as enantiomers (R/S configurations). Below is a comparative analysis:
Functional and Performance Comparison
Corrosion Inhibition Efficiency
- Parent Compound (Dihydrochloride) : Achieves 97.7% inhibition in 1 M H₂SO₄ via Langmuir adsorption, combining physical and chemical interactions .
- Chloro-Substituted Derivative : Shows reduced efficiency (~85%) due to weaker electron-donating effects of the chloro group .
- Iodo-Substituted Derivative: Not directly tested for corrosion inhibition but predicted to have lower efficiency due to steric hindrance from iodine .
Pharmaceutical Relevance
- (R)-Enantiomer Hydrochloride : Preferred in drug synthesis for its stereoselective binding to biological targets (e.g., CNS receptors) .
Thermal and Chemical Stability
Biological Activity
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride (CAS No. 1932614-56-6) is a nitrogen-containing heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 207.10 g/mol. It exists as a dihydrochloride salt, which enhances its solubility in water and may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 207.10 g/mol |
| CAS Number | 1932614-56-6 |
| Purity | Specified by supplier |
| Storage Conditions | Inert atmosphere, 2-8°C |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest the following mechanisms:
- Inhibition of Enzymes : The compound may act as an inhibitor of certain enzymes involved in critical biochemical pathways. For example, it has been explored as a potential inhibitor of deubiquitinating enzymes (DUBs), which play a significant role in regulating protein degradation pathways .
- Modulation of Receptor Activity : The structural characteristics of the compound suggest it may interact with various receptors, potentially influencing neurotransmitter systems or other signaling pathways.
- Antioxidant Activity : Some studies indicate that compounds with similar structures exhibit antioxidant properties, which could contribute to their therapeutic effects against oxidative stress-related diseases .
Research Findings
Recent studies have provided insights into the biological effects and potential applications of this compound:
Case Studies
- Deubiquitinase Inhibition : A study identified selective DUB inhibitors from a compound library, including derivatives related to cyclopenta[b]pyridines. The compound demonstrated significant inhibition against USP7 and UCHL1 at specific concentrations, indicating its potential for therapeutic applications in diseases where protein degradation is dysregulated .
- Anticancer Activity : Preliminary evaluations suggest that this compound may exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
- Neuroprotective Effects : Research into similar compounds indicates potential neuroprotective effects through modulation of neurotransmitter systems, suggesting that this compound might be beneficial in neurodegenerative disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
